4,6-Diisopropylpyrimidin-5-amine
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Overview
Description
4,6-Diisopropylpyrimidin-5-amine is a heterocyclic aromatic amine with the molecular formula C10H17N3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diisopropylpyrimidin-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with isopropylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the substitution of chlorine atoms with isopropyl groups, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Diisopropylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
4,6-Diisopropylpyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industry: The compound finds applications in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diisopropylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethylpyrimidin-5-amine
- 4,6-Diethylpyrimidin-5-amine
- 4,6-Diphenylpyrimidin-5-amine
Uniqueness
4,6-Diisopropylpyrimidin-5-amine is unique due to its specific isopropyl substituents, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
4,6-Diisopropylpyrimidin-5-amine is a heterocyclic aromatic amine with the molecular formula C10H17N3. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications as an enzyme inhibitor and its role in developing therapeutic agents targeting specific diseases, particularly cancers associated with KRAS mutations.
- IUPAC Name : 4,6-di(propan-2-yl)pyrimidin-5-amine
- CAS Number : 2168417-89-6
- Molecular Structure : The compound features a pyrimidine ring substituted with two isopropyl groups and an amine functional group, which contributes to its unique steric and electronic properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an inhibitor by binding to the active sites of target proteins, thereby modulating their activity. For example, it has been investigated for its inhibitory effects on KRAS G12C mutations, which are prevalent in several cancers including pancreatic and colorectal cancers .
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes by occupying their active sites. This property is particularly relevant in the context of cancer therapy where targeting mutated oncogenes can lead to reduced tumor growth.
Case Studies
- KRAS G12C Inhibition : A study highlighted the use of this compound as an intermediate in the synthesis of potent covalent inhibitors for KRAS G12C. These inhibitors demonstrated significant antiproliferative activity against KRAS-mutant tumors both in vitro and in vivo .
- Therapeutic Development : The compound has been utilized in the design of PROTAC (Proteolysis Targeting Chimeras) degraders aimed at selectively degrading target proteins involved in cancer proliferation pathways. This approach allows for targeted therapy with potentially fewer side effects compared to traditional chemotherapeutics .
Comparative Analysis with Similar Compounds
The following table compares this compound with related pyrimidine derivatives:
Compound | IUPAC Name | Biological Activity |
---|---|---|
This compound | 4,6-di(propan-2-yl)pyrimidin-5-amine | Inhibitor of KRAS G12C; potential anti-cancer agent |
4,6-Dimethylpyrimidin-5-amine | 4,6-dimethylpyrimidin-5-amine | Moderate enzyme inhibition |
4,6-Diethylpyrimidin-5-amine | 4,6-diethylpyrimidin-5-amine | Limited biological studies |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the reaction of 4,6-dichloropyrimidine with isopropylamine under controlled conditions. The compound can undergo various chemical reactions such as oxidation to form N-oxides or reduction to produce dihydropyrimidine derivatives.
Properties
IUPAC Name |
4,6-di(propan-2-yl)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-6(2)9-8(11)10(7(3)4)13-5-12-9/h5-7H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHIPCBOLLFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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